(1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide
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Overview
Description
(1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it an interesting subject for research and application in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide typically involves the use of enantiomerically pure starting materials and chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent, followed by amide formation through reaction with dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
(1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (1S,3R)-cis-Chrysanthemyl Tiglate
- (1S,3R)-(-)-Camphoric acid
- (1S,3R)-RSL3
Uniqueness
(1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61471-22-5 |
---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(1S,3R)-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H17NO2/c1-10(2)9(12)7-4-3-5-8(11)6-7/h7-8,11H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
CTXIQWVXIYTPIQ-JGVFFNPUSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CCC[C@H](C1)O |
Canonical SMILES |
CN(C)C(=O)C1CCCC(C1)O |
Origin of Product |
United States |
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